Flavokawain A vs. Flavokawain B: Differential Hepatotoxicity Profiles in HepG2 Cells
In a head-to-head comparison, flavokawain A (FKA) demonstrated significantly lower cytotoxicity in HepG2 human hepatocytes compared to flavokawain B (FKB). FKA at concentrations up to 100 μM exhibited no toxicity to HepG2 cells, whereas FKB caused significant cell death with an IC50 value of 23.2 ± 0.8 μM [1]. This differential hepatotoxicity is a critical safety consideration, given that flavokawains have been implicated in rare cases of kava-induced liver injury.
| Evidence Dimension | Cytotoxicity in human hepatocytes |
|---|---|
| Target Compound Data | No toxicity observed at ≤100 μM |
| Comparator Or Baseline | Flavokawain B: IC50 = 23.2 ± 0.8 μM |
| Quantified Difference | FKA non-toxic up to 100 μM; FKB cytotoxic at >4-fold lower concentration |
| Conditions | HepG2 human hepatocyte cell line, 24-48 h treatment, calcein-AM viability assay |
Why This Matters
This marked differential in hepatocyte safety makes flavokawain A the preferred analog for chemoprevention studies and investigations of oxidative stress protection, where minimal off-target hepatotoxicity is paramount.
- [1] Pinner, K.D., Wales, C.T.K., Gristock, R.A., Vo, H.T., So, N. and Jacobs, A.T. (2016). Flavokawains A and B from kava (Piper methysticum) activate heat shock and antioxidant responses and protect against hydrogen peroxide-induced cell death in HepG2 hepatocytes. Pharmaceutical Biology, 54(9), 1503-1512. View Source
